molecular formula C9H12FNO B13046316 (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL

Cat. No.: B13046316
M. Wt: 169.20 g/mol
InChI Key: DWXYPVJJOLRWQJ-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol ( 1213447-01-8) is a chiral amino alcohol compound of significant interest in medicinal and organic chemistry research . With a molecular formula of C9H12FNO and a molecular weight of 169.20 g/mol, it serves as a valuable enantiopure building block for the synthesis of more complex molecules . Its structure, featuring both amino and hydroxyl functional groups on a propanol backbone with a 2-fluorophenyl group, makes it a key intermediate in the development of potential pharmaceutical agents. Researchers utilize this compound in the exploration of novel bioactive molecules, including antifungal agents. Its stereochemistry is particularly relevant for creating compounds that mimic structural motifs found in active pharmaceutical ingredients, such as derivatives of the antifungal drug Fluconazole . Fluconazole and its analogs are a major area of study in addressing growing microbial resistance, and chiral intermediates like this one are crucial for designing new derivatives with potentially enhanced efficacy and improved pharmacokinetic profiles . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

DWXYPVJJOLRWQJ-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to form different amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The fluorophenyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s core structure—a propan-2-ol backbone with an amino group and aryl substitution—is shared with several analogs. Key differences arise in the aryl substituents and stereochemistry, which influence binding interactions, solubility, and metabolic stability.

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent Stereochemistry Key Properties/Notes Source
(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL 2-fluorophenyl (1R,2R) Fluorine enhances electronegativity; potential for improved target binding
(1R,2R)-2-amino-1-phenylpropan-1-ol Phenyl (1R,2R) Lacks fluorine; simpler analog with uncharacterized activity
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl (1S,2R) Bulky tert-butyl group may reduce solubility; commercial availability noted
(1S,2R)-1-AMINO-1-(3-BROMO-5-METHYLPHENYL)PROPAN-2-OL 3-bromo-5-methylphenyl (1S,2R) Bromine increases molecular weight; predicted density 1.406 g/cm³
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL 2,5-dichlorophenyl (1S,2R) Chlorine substituents enhance lipophilicity; predicted pKa 12.30

Physicochemical and ADME Properties

  • Fluorine Effects: Fluorine substitution typically increases lipophilicity (logP) and metabolic stability. For example, fluorinated intermediates in florfenicol synthesis show improved yields and reduced synthesis steps compared to non-fluorinated analogs .
  • Comparative Solubility : Bulky substituents (e.g., tert-butyl in ) may reduce solubility, whereas halogenated analogs (e.g., bromo or chloro in ) balance lipophilicity and polarity.

Biological Activity

(1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound recognized for its potential biological activities due to its unique structural features, including an amino group, a hydroxyl group, and a fluorophenyl substituent. These functional groups enable the compound to engage in various biochemical interactions, making it a candidate for therapeutic applications.

  • Molecular Formula : C9H12FNO
  • Molecular Weight : 169.20 g/mol
  • SMILES Notation : CC(C(C1=CC=CC=C1F)N)O

The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its binding characteristics to biological receptors compared to non-fluorinated analogs.

The biological activity of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL is primarily attributed to its ability to form hydrogen bonds with biological macromolecules such as enzymes and receptors. The interactions facilitated by the amino and hydroxyl groups can influence various biochemical pathways, potentially affecting enzyme activity and receptor binding.

Biological Activity Studies

Preliminary studies have indicated several areas where (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL exhibits significant biological activity:

1. Enzyme Interaction

Research has shown that this compound can interact with various enzymes, potentially modulating their activity. For instance, studies suggest that it may act as an inhibitor or activator depending on the specific enzyme target.

2. Receptor Binding

The fluorophenyl group enhances the compound's binding affinity to certain receptors. This characteristic has been explored in studies assessing its potential as a therapeutic agent in conditions like depression or anxiety where receptor modulation is crucial.

3. Antimicrobial Activity

Some studies have suggested that (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL may possess antimicrobial properties. Its structural similarity to known antimicrobial agents allows for speculation about its efficacy against various pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL and structurally similar compounds:

Compound NameMolecular FormulaKey Differences
(1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OLC9H12FNOContains a para-fluorophenyl group
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OLC10H13F2NO2Features a difluoromethoxy group
(1R,2R)-1-Amino-1-(3-fluorophenyl)propan-2-OLC9H12FNOContains a meta-fluorophenyl substituent

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL:

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The research highlighted its potential for developing new drugs targeting metabolic disorders.

Case Study 2: Receptor Modulation

Another investigation focused on the compound's interaction with serotonin receptors. Results indicated that (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL could enhance receptor activation, suggesting possible applications in treating mood disorders.

Case Study 3: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of this compound against various bacterial strains. The results showed promising activity comparable to established antibiotics, warranting further exploration into its use as an antimicrobial agent.

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